1-Phenylpentan-3-one

説明

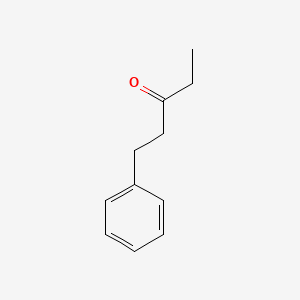

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVAUXMKXKUEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174882 | |

| Record name | 1-Phenylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20795-51-1 | |

| Record name | 1-Phenyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20795-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEP8CR4F7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpentan-3-one (CAS: 20795-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpentan-3-one, with the CAS number 20795-51-1, is a ketone that serves as a key intermediate in various chemical syntheses.[1] Its utility is particularly noted in the pharmaceutical and fine chemical sectors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and generalized experimental protocols for the synthesis and analysis of this compound. Due to the limited publicly available data on its specific biological activity, this document focuses on its chemical characteristics and the methodologies for its handling and characterization in a laboratory setting.

Chemical and Physical Properties

This compound is a member of the benzene and substituted derivatives class of organic compounds.[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 20795-51-1 | [3][4] |

| Molecular Formula | C₁₁H₁₄O | [5] |

| Molecular Weight | 162.23 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-Phenyl-3-pentanone, Ethyl phenethyl ketone | [4] |

| InChI Key | GLVAUXMKXKUEEA-UHFFFAOYSA-N | [3] |

| SMILES | CCC(=O)CCC1=CC=CC=C1 | [7] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 242.4 °C at 760 mmHg | No specific citation found |

| Density | 0.96 g/cm³ | No specific citation found |

| Flash Point | 102.7 °C | No specific citation found |

| Vapor Pressure | 0.034 mmHg at 25°C | No specific citation found |

| LogP | 2.598 | No specific citation found |

| Refractive Index | 1.5 | No specific citation found |

| Kovats Retention Index | 1313 (Standard non-polar column) | [6] |

Safety and Handling

This compound is classified as harmful if swallowed.[6] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Classification | Source(s) |

| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) | [6] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (Generalized Protocol)

A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[8] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[8]

Reaction Scheme:

Materials:

-

Benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., dichloromethane, nitrobenzene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add benzene and anhydrous aluminum chloride under a dry, inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification (Generalized Protocol)

The crude this compound can be purified using standard laboratory techniques such as vacuum distillation or column chromatography.

-

Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is a suitable method for purification. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.

-

Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a suitable organic solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase can be employed.

Analytical Methods (Generalized Protocols)

3.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[3]

-

Column: A C18 column is commonly used for the separation of aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[3] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]

-

Detection: A UV detector set at a wavelength appropriate for the chromophore of this compound would be used.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable.[9]

-

Carrier Gas: Helium is typically used as the carrier gas.[10]

-

Injection: Splitless injection is often used for trace analysis.[10]

-

Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of the compound. A possible program could be an initial temperature of 50°C held for 1 minute, then ramped to 320°C at 10°C/min and held for 2 minutes.[10]

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode.[10]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectral data for this compound is available in public databases such as PubChem.[6]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities or associated signaling pathways of this compound (CAS: 20795-51-1). While research exists on structurally similar compounds, direct data for this specific molecule is not available. Therefore, a diagram of a signaling pathway cannot be provided.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific, detailed experimental protocols and biological activity data are scarce in publicly accessible literature, this guide provides a foundational understanding of the compound based on available data and established chemical principles. The generalized protocols for synthesis and analysis, along with the structured data presentation, offer a valuable resource for researchers and professionals in drug development and chemical synthesis. Further research is warranted to elucidate the potential biological effects and signaling pathways of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. NP-MRD: Showing NP-Card for this compound (NP0225259) [np-mrd.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. guidechem.com [guidechem.com]

- 5. Manufacture this compound manufacturer supplier - BETTER [betterchemtech.com]

- 6. This compound | C11H14O | CID 88701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. tdi-bi.com [tdi-bi.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenylpentan-3-one, including its molecular weight and formula. It details an experimental protocol for its synthesis and presents key analytical data. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Information

This compound is a ketone with a phenyl substituent. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 20795-51-1 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 124 °C at 14 Torr | [2] |

| Density | 0.960 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Values and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The methylene protons adjacent to the phenyl group and the carbonyl group would appear as distinct triplets, while the ethyl group protons would present as a quartet and a triplet. |

| ¹³C NMR | The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at around 208-210 ppm. Aromatic carbons will resonate in the 126-141 ppm region. The aliphatic carbons will appear in the upfield region of the spectrum. For the similar compound 1-phenyl-2-pentanone, the carbonyl carbon appears at 208.09 ppm, and the aromatic carbons are observed between 126.91 and 134.46 ppm.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1710-1720 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and aliphatic C-H stretching between 2850-3000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M+) at an m/z of 162. The fragmentation pattern is expected to show characteristic fragments resulting from cleavage at the bonds adjacent to the carbonyl group. Common fragments would include the tropylium ion at m/z 91, resulting from rearrangement of the benzyl cation, and acylium ions. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

Pentanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous benzene (acting as both reactant and solvent) and anhydrous aluminum chloride. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add pentanoyl chloride dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. Hydrogen chloride gas will be evolved.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

-

Add concentrated hydrochloric acid to dissolve any aluminum hydroxides.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (benzene and any dichloromethane used for extraction) by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | C11H14O | CID 88701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20795-51-1 [chemicalbook.com]

- 3. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR [m.chemicalbook.com]

- 4. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 5. CN103819323B - A kind of 1-phenyl-1-acetone synthetic method - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ketone 1-phenylpentan-3-one (CAS No. 20795-51-1). While direct access to curated, quantitative peak lists is limited in publicly available databases, this document outlines the expected spectral characteristics and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1] It features a phenyl group separated from a ketone carbonyl by an ethyl bridge, with another ethyl group on the other side of the carbonyl. This structure provides several distinct features that are readily identifiable through spectroscopic methods.

Structure:

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. Note: Specific experimental data from public databases such as the Spectral Database for Organic Compounds (SDBS) was not available. The tables below indicate the expected data and interpretation.

Table 1: ¹H NMR Data (Expected)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~ 7.35 - 7.15 | Multiplet | 5H | - | Phenyl group (C₆H₅) |

| ~ 2.90 | Triplet | 2H | ~ 7-8 | Ph-CH₂ -CH₂- |

| ~ 2.75 | Triplet | 2H | ~ 7-8 | -CH₂-CH₂ -C=O |

| ~ 2.40 | Quartet | 2H | ~ 7 | -C(=O)-CH₂ -CH₃ |

| ~ 1.05 | Triplet | 3H | ~ 7 | -CH₂-CH₃ |

Interpretation: The ¹H NMR spectrum is expected to show five distinct signals. The aromatic protons of the phenyl group would appear as a complex multiplet in the 7.15-7.35 ppm region. The two methylene groups between the phenyl ring and the carbonyl (benzylic and α-keto) would appear as two distinct triplets around 2.90 and 2.75 ppm. The ethyl group attached to the carbonyl would present as a quartet around 2.40 ppm and a triplet around 1.05 ppm.

Table 2: ¹³C NMR Data (Expected)

(Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 211 | C=O (Ketone) |

| ~ 141 | Phenyl C (quaternary) |

| ~ 128.5 | Phenyl CH (ortho/meta) |

| ~ 126 | Phenyl CH (para) |

| ~ 45 | -CH₂ -C=O |

| ~ 36 | -C(=O)-CH₂ -CH₃ |

| ~ 30 | Ph-CH₂ - |

| ~ 8 | -CH₃ |

Interpretation: The ¹³C NMR spectrum is anticipated to show eight signals. The most downfield signal, above 200 ppm, is characteristic of a ketone carbonyl carbon. The four signals in the 126-141 ppm range correspond to the aromatic carbons of the phenyl ring. The remaining four signals in the upfield region represent the four distinct aliphatic carbons.

Table 3: Key IR Absorption Bands (Expected)

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3060 - 3030 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2970 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~ 1715 | Strong | C=O Stretch (Ketone) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C Aromatic Ring Stretch |

| ~ 750, 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Phenyl) |

Interpretation: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 1715 cm⁻¹, which is highly characteristic of a saturated aliphatic ketone's C=O stretch. Additional bands confirm the presence of both aromatic and aliphatic C-H bonds and the monosubstituted benzene ring.

Table 4: Key Mass Spectrometry Fragments (EI-MS) (Expected)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - C₂H₅]⁺ |

| 105 | Moderate | [C₆H₅CH₂CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 71 | Moderate | [CH₃CH₂CO]⁺ |

| 57 | High | [C₂H₅CO]⁺ |

Interpretation: The mass spectrum under electron ionization would likely show a visible molecular ion peak at m/z 162. Key fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group. This would lead to fragments at m/z 133 (loss of the ethyl radical) and m/z 71 (the propionyl cation). Another significant fragmentation pathway involves the cleavage of the bond beta to the phenyl group, leading to the formation of the stable tropylium ion at m/z 91, which is often a base peak for compounds containing a benzyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.

-

Tube Insertion: Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical coils to maximize spectral resolution and obtain sharp, symmetrical peaks.

-

Acquisition:

-

¹H NMR: A standard proton experiment is run. This typically involves a short radiofrequency pulse, followed by the acquisition of the Free Induction Decay (FID) signal. Multiple scans (e.g., 8 or 16) are often averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed. This requires a larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

-

-

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Peak integration (for ¹H) and peak picking are performed to extract the final data.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is an oil, a thin-film method is appropriate. Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform capillary film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty instrument first to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. Key absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample (e.g., ~100 µg/mL in a volatile solvent like dichloromethane or ethyl acetate) is prepared. A small volume (e.g., 1 µL) is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and travels through a heated capillary column (e.g., a nonpolar DB-5ms column). The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is imparted with excess energy, causing it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is recorded by a computer, generating a mass spectrum that plots relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-Depth Technical Guide on the Physical Properties of 1-Phenylpentan-3-one

This technical guide provides a comprehensive overview of the key physical properties of 1-Phenylpentan-3-one, a ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and includes workflow diagrams for the determination of these properties.

Core Physical Properties

This compound, with the molecular formula C₁₁H₁₄O, is a chemical compound whose physical characteristics are crucial for its handling, application, and synthesis. The primary physical properties, its boiling point and density, are summarized below.

| Property | Value | Units | Conditions |

| Boiling Point | 242.4 | °C | at 760 mmHg[1] |

| Density | 0.96 | g/cm³ | Standard Conditions |

Experimental Protocols

The determination of the physical properties of a chemical compound such as this compound is achieved through established experimental protocols. While the specific methods used for the cited values are not detailed in the available literature, the following represents standard and widely accepted procedures for determining the boiling point and density of ketones.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[2]

-

Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.[3] A sample is placed in a small tube with an inverted capillary tube. This setup is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.[2][3]

-

Distillation Method: For larger quantities of the compound, a simple distillation can be employed. The liquid is heated in a flask connected to a condenser and a collection vessel. The temperature of the vapor that distills is measured with a thermometer, and the stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point.[3]

-

Reflux Method: A reflux apparatus can also be used to determine the boiling point. The liquid is heated to its boiling point in a flask attached to a vertical condenser, which returns the condensed vapor to the flask. A thermometer placed in the vapor phase above the boiling liquid will register the boiling point.[3]

2. Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.

-

Direct Measurement: The most straightforward method involves accurately measuring a specific volume of the liquid using a graduated cylinder or a more precise volumetric flask. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume.[4]

-

Pycnometer Method: For higher accuracy, a pycnometer, a flask with a specific, accurately known volume, is used. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The difference in mass gives the mass of the liquid. The density is then calculated using the known volume of the pycnometer.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of boiling point and density.

References

The Synthesis of 1-Phenylpentan-3-one: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpentan-3-one, a ketone with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals, has a rich history of synthetic exploration. This technical guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for this valuable compound. We will delve into the historical context of its synthesis, from classical methods such as Friedel-Crafts acylation and Grignard reactions to modern, more efficient catalytic approaches. This guide will present detailed experimental protocols for key synthetic routes, a comparative analysis of their efficiencies, and a look into the mechanistic pathways that govern these transformations.

Introduction: Discovery and Early Explorations

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, its structural simplicity suggests that it was likely first prepared through well-established, classical ketone synthesis reactions of the late 19th or early 20th century. Found in nature in plants such as Amomyrtella guili, Amomyrtus meli, and Amomyrtus luma, its presence in the natural world would have also spurred interest in its laboratory synthesis.[1] Early synthetic chemists would have likely turned to foundational reactions like the Friedel-Crafts acylation or reactions involving organometallic reagents, which were the workhorses of organic synthesis during that era.

Historical Synthesis Methodologies

The traditional approaches to synthesizing this compound and other β-aryl ketones have relied on fundamental carbon-carbon bond-forming reactions. While specific historical records for this exact compound are scarce, the following methods represent the most probable routes employed in its early synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic ketone synthesis.[2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The most direct historical route to this compound via this method would involve the reaction of benzene with 3-chloropropionyl chloride to form 3-chloro-1-phenylpropan-1-one, followed by a reaction with an ethyl Grignard reagent. A more direct, albeit less common, variation would be the acylation of a phenethyl halide followed by oxidation, though this is a less efficient pathway.

Logical Workflow for a Plausible Friedel-Crafts based Synthesis:

Caption: A plausible multi-step synthesis of this compound rooted in Friedel-Crafts chemistry.

Grignard Reactions

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis. These organomagnesium halides are powerful nucleophiles that readily react with a variety of electrophiles, including aldehydes, to form new carbon-carbon bonds. A likely early synthesis of this compound would involve the reaction of benzaldehyde with an ethylmagnesium halide to form 1-phenylpropan-1-ol, followed by oxidation to propiophenone, and subsequent reaction with another equivalent of ethylmagnesium halide and a final oxidation step. A more direct, modern adaptation could involve the reaction of hydrocinnamaldehyde with an ethyl Grignard reagent followed by oxidation.

Experimental Protocol: Grignard-based Synthesis of 1-Phenyl-3-methyl-1-butanol (as an analogue)

This protocol for a similar carbinol provides insight into the general procedure that could be adapted for this compound synthesis.

-

Reaction Setup: All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are suspended in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran). An alkyl or aryl halide (e.g., 1-bromo-2-methylpropane) is added dropwise to initiate the formation of the Grignard reagent.

-

Addition to Electrophile: A solution of the carbonyl compound (e.g., benzaldehyde) in the same anhydrous solvent is then added slowly to the Grignard reagent at a controlled temperature, often 0 °C.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is then extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.[3]

Organocuprate Chemistry

The development of organocuprate reagents, often called Gilman reagents, in the mid-20th century provided a milder and more selective alternative to Grignard and organolithium reagents.[4] Organocuprates are particularly adept at 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[5][6] This provides a direct and efficient route to this compound through the reaction of an appropriate phenylcuprate with but-1-en-3-one.

Reaction Scheme: Organocuprate Addition

Caption: Synthesis of this compound via organocuprate conjugate addition.

Modern Synthetic Approaches

Contemporary organic synthesis focuses on efficiency, selectivity, and sustainability. Modern methods for preparing this compound often employ transition-metal catalysis and novel activation strategies.

Catalytic Hydrogenation

A common modern approach involves the catalytic hydrogenation of the corresponding α,β-unsaturated ketone, 1-phenylpent-1-en-3-one. This precursor is readily available through the aldol condensation of benzaldehyde and 2-butanone. The subsequent selective reduction of the carbon-carbon double bond can be achieved using various catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of Dibenzylideneacetone (as an analogue)

This procedure for a similar substrate illustrates the general methodology.

-

Reaction Setup: A solution of the α,β-unsaturated ketone (e.g., dibenzylideneacetone) in a suitable solvent (e.g., methyl cellosolve) is placed in a pressure-resistant reaction vessel.[7]

-

Catalyst Addition: A catalytic amount of 10% palladium on carbon is added to the solution.[7]

-

Hydrogenation: The vessel is charged with hydrogen gas to a specified pressure (e.g., 4 atm) and shaken or stirred vigorously for a set period (e.g., 2 hours).[7]

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash chromatography to yield the saturated ketone.[7]

Amide Bond Activation

A 2020 doctoral thesis reported a synthesis of this compound with a 77% yield.[8] While the full detailed protocol is part of a larger synthetic sequence, it highlights a modern approach likely involving the activation of an amide precursor.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as scale, available starting materials, and desired purity. The following table summarizes key quantitative data for the discussed methodologies, where available.

| Synthesis Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Catalytic Hydrogenation | 1-phenylpent-1-en-3-one, H₂, Pd/C | 4 atm H₂, 2 hours (analogous reaction) | 59 (for 1,5-diphenyl-3-pentanone) | [7] |

| Amide Bond Activation | Not fully specified | 23 °C, 2 hours | 77 | [8] |

Conclusion

The synthesis of this compound has evolved from the foundational reactions of organic chemistry to more sophisticated and efficient modern techniques. While historical methods like Friedel-Crafts acylation and Grignard reactions provided the initial access to this class of compounds, contemporary approaches such as catalytic hydrogenation and novel activation strategies offer improved yields and selectivity. The continued development of synthetic methodologies will undoubtedly lead to even more elegant and sustainable routes to this important chemical intermediate, further enabling its application in pharmaceutical and materials science research.

References

- 1. This compound | C11H14O | CID 88701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Solved Experiment: Synthesis of 1-phenyl-3-methyl-1-butanol | Chegg.com [chegg.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Enigmatic Presence of 1-Phenylpentan-3-one in the Plant and Fungal Kingdoms: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence, biosynthesis, and biological activities of the aromatic ketone, 1-phenylpentan-3-one, a compound of increasing interest to researchers in natural product chemistry, chemical ecology, and drug development. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and a visual representation of the proposed biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a significant volatile organic compound (VOC) in both the plant and fungal kingdoms. In the plant kingdom, it is notably present in the leaf extracts of three species from the Myrtaceae family. The edible mushroom, Mycoleptodonoides aitchisonii, has also been identified as a producer of this ketone, where it functions as a potent antifungal agent.

A summary of the quantitative data available for the natural occurrence of this compound is presented in Table 1.

| Organism | Family/Kingdom | Part/Source | Concentration | Reference |

| Amomyrtus meli | Myrtaceae | Leaf Extract Absolute | 27 - 36% | [1] |

| Amomyrtus luma | Myrtaceae | Leaf Extract Absolute | 4.6 - 8.5% | [1] |

| Amomyrtella guili | Myrtaceae | Leaf Extract Absolute | 3.1% | [1] |

| Mycoleptodonoides aitchisonii | Fungi | Culture Filtrate | Active at 35 ppm | [2] |

| Table 1: Quantitative Occurrence of this compound in Natural Sources |

Biosynthesis of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central metabolic route in plants and fungi responsible for the synthesis of a wide array of aromatic compounds. The pathway commences with the amino acid L-phenylalanine.

While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of structurally similar phenylbutanoids, such as raspberry ketone. The core of this pathway involves the condensation of a phenylpropanoid precursor, p-coumaroyl-CoA, with malonyl-CoA, followed by subsequent enzymatic modifications.

References

- 1. Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal mechanisms of binary combinations of volatile organic compounds produced by lactic acid bacteria strains against Aspergillusflavus - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical data for 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Phenylpentan-3-one is a ketone that is of interest in various chemical synthesis applications, including as an intermediate in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a phenyl group separated from a ketone by an ethyl bridge, makes it a versatile building block. This guide aims to consolidate the known information about this compound and provide a practical overview for laboratory and research applications.

Chemical and Physical Properties

While specific thermochemical data for this compound are not available in public databases, a summary of its key chemical and physical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [2][3] |

| Molecular Weight | 162.23 g/mol | [3] |

| CAS Number | 20795-51-1 | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Phenyl-3-pentanone, Ethyl phenethyl ketone | [2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthesis of this compound: A Generalized Approach

A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[4][5][6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene or a substituted benzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][8]

General Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized protocol for the synthesis of an aromatic ketone, which can be adapted for the synthesis of this compound.

Materials:

-

Aromatic substrate (e.g., benzene)

-

Acylating agent (e.g., propanoyl chloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)[5]

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Ice bath

-

Reaction flask with a stirrer and a reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

Catalyst Suspension: In a clean, dry reaction flask, suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., propanoyl chloride) to the cooled suspension with continuous stirring. The formation of the acylium ion complex will occur.

-

Addition of Aromatic Substrate: To the mixture from the previous step, add the aromatic substrate (e.g., benzene) dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (this may range from 0°C to room temperature or require gentle heating) until the reaction is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography, to obtain the pure aromatic ketone.

Visualization of Synthetic Workflow

The logical workflow for the synthesis of this compound via the Friedel-Crafts acylation is depicted in the following diagram.

Caption: A diagram illustrating the logical steps for the synthesis of this compound.

Conclusion

While there is a notable lack of published experimental thermochemical data for this compound, this guide provides a consolidated source of its known chemical and physical properties. The outlined generalized synthetic protocol and the accompanying workflow diagram for Friedel-Crafts acylation offer a practical starting point for researchers interested in the synthesis and application of this compound. Further experimental investigation is required to determine the thermochemical properties of this compound, which would be valuable for computational chemistry and process optimization.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C11H14O | CID 88701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Predicted ¹H and ¹³C NMR Spectra for 1-Phenylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the organic compound 1-phenylpentan-3-one. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and drug development settings.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon atom in this compound. These predictions are based on established chemical shift ranges and analyses of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ha | 7.15 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| Hb | 2.90 | Triplet | 2H | -CH₂- (benzylic) |

| Hc | 2.75 | Triplet | 2H | -CH₂- (adjacent to carbonyl) |

| Hd | 2.40 | Sextet | 2H | -CH₂- (ethyl group) |

| He | 1.05 | Triplet | 3H | -CH₃ (ethyl group) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Ca | 211.0 | Quaternary | Carbonyl (C=O) |

| Cb | 141.5 | Quaternary | Aromatic (ipso-carbon) |

| Cc | 128.5 | Tertiary | Aromatic (ortho/meta-carbons) |

| Cd | 126.0 | Tertiary | Aromatic (para-carbon) |

| Ce | 45.0 | Secondary | -CH₂- (adjacent to carbonyl) |

| Cf | 30.0 | Secondary | -CH₂- (benzylic) |

| Cg | 36.0 | Secondary | -CH₂- (ethyl group) |

| Ch | 8.0 | Primary | -CH₃ (ethyl group) |

Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with atoms labeled for correlation with the NMR data presented above.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for a small molecule like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-5 seconds allows for the full relaxation of protons between scans.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width : A wider spectral width, typically around 200-250 ppm, is required for ¹³C NMR.

-

Acquisition Time : An acquisition time of 1-2 seconds is common.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking : Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

NMR Prediction Workflow

The following diagram illustrates the logical workflow for predicting NMR spectra.

An In-depth Technical Guide to the Core Chemical Reactions of 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentan-3-one (CAS No. 20795-51-1), a key ketone intermediate, is a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a phenyl group separated from a ketone by an ethyl bridge, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in research and development.

Core Chemical Reactions

This compound undergoes a range of reactions typical of ketones, including synthesis via Friedel-Crafts acylation, reduction to the corresponding alcohol, nucleophilic addition by Grignard reagents, and base-catalyzed aldol condensations.

Synthesis of this compound via Friedel-Crafts Acylation

Reduction of this compound to 1-Phenylpentan-3-ol

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-phenylpentan-3-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a common and mild method.[5][6][7][8] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method.[9][10]

Grignard Reaction with this compound

As a ketone, this compound is an excellent electrophile for Grignard reagents. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after an acidic workup.[11][12] For instance, the reaction with methylmagnesium bromide would yield 3-methyl-1-phenylpentan-3-ol.

Aldol Condensation of this compound

In the presence of a base, this compound can undergo an aldol condensation. It possesses acidic α-hydrogens on both sides of the carbonyl group, allowing it to act as a nucleophile (as an enolate). In a crossed-aldol condensation with an aldehyde that lacks α-hydrogens, such as benzaldehyde, this compound can selectively act as the enolate source, leading to the formation of an α,β-unsaturated ketone after dehydration.[13][14]

Application in Drug Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. For instance, derivatives of 1-phenyl-3-pentanol have been investigated for their potential therapeutic applications.[1] Furthermore, the structural motif of this compound is found in various synthetic cathinone derivatives, which are a class of psychoactive substances.[15][16][17] While a direct, published synthesis of a specific marketed drug from this compound was not identified in the search, its structural similarity to precursors for drugs like pentazocine suggests its potential in the synthesis of novel analgesic compounds.[18][19][20]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the products of its principal reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20795-51-1 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Boiling Point | 124 °C at 14 Torr |

| Density | 0.960 g/cm³ (predicted) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Varian CFT-20 |

| ¹³C NMR | Available from Aldrich Chemical Company, Inc. |

| IR (Neat) | Available from Aldrich Chemical Company, Inc. (S57033) |

| GC-MS | Available in Adams' Essential Oil Components (GC-MS), Version 4 |

Table 3: Reaction Product Data

| Reaction | Product | Yield (%) | Spectroscopic Data |

| Reduction (NaBH₄) | 1-Phenylpentan-3-ol | Not specified | ¹H NMR and ¹³C NMR data available. |

| Grignard (CH₃MgBr) | 3-Methyl-1-phenylpentan-3-ol | Not specified | ¹H NMR and ¹³C NMR data available from Aldrich. |

| Aldol (with Benzaldehyde) | 1,5-Diphenyl-1-penten-3-one | Not specified | Data not available. |

| Friedel-Crafts Acylation | This compound | >95% (analogous reaction) | - |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from Propiophenone Synthesis)[2][4][21]

Materials:

-

Benzene (solvent and reactant)

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

To a stirred solution of benzene and a catalytic amount of AlCl₃ at 20-25 °C, slowly add propionyl chloride dropwise.

-

After the initial addition, add another portion of AlCl₃ and continue the dropwise addition of propionyl chloride.

-

Once the addition is complete, warm the reaction mixture to 35 °C and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Reduction of this compound with Sodium Borohydride[6][7][8][22]

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for another hour.

-

Slowly add water to quench the reaction, followed by the addition of dilute hydrochloric acid to neutralize the mixture.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-phenylpentan-3-ol.

Protocol 3: Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide solution in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred ketone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 3-methyl-1-phenylpentan-3-ol.

Protocol 4: Crossed-Aldol Condensation of this compound with Benzaldehyde[13][14]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

-

To the stirred solution, add an aqueous solution of sodium hydroxide dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

Mandatory Visualizations

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Caption: Reduction of this compound to 1-Phenylpentan-3-ol.

Caption: Grignard reaction of this compound with methylmagnesium bromide.

Caption: Aldol condensation of this compound with Benzaldehyde.

Caption: Experimental workflow for the reduction of this compound.

References

- 1. 1-Phenyl-3-methyl-3-pentanol | C12H18O | CID 61516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. webassign.net [webassign.net]

- 7. rsc.org [rsc.org]

- 8. Solved REDUCTION OF A KETONE OBJECTIVES: To perform a | Chegg.com [chegg.com]

- 9. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. magritek.com [magritek.com]

- 14. scribd.com [scribd.com]

- 15. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Cathinones | Encyclopedia MDPI [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]

- 20. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Keto-Enol Tautomerism in 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, with the most common type being the keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1] The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and pH.[2][3]

For simple acyclic mono-ketones like 1-Phenylpentan-3-one, the keto form is generally more stable and therefore predominates at equilibrium.[1] This is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[1] However, the enol form, although less stable, is a key intermediate in many chemical reactions.

Two possible enol tautomers can be formed from the asymmetrical this compound. The stability of these enols is influenced by factors such as conjugation. The enol form where the double bond can conjugate with the phenyl ring is expected to be more stable.[4][5]

Experimental Protocols for Characterizing Tautomerism

The quantitative analysis of keto-enol tautomerism relies on spectroscopic techniques that can distinguish between the two forms. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most common methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium because the proton exchange between the two tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6][7]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate the effect of the solvent on the equilibrium.

-

Spectrum Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature.

-

Signal Assignment:

-

Keto Form: Identify the signals corresponding to the α-protons adjacent to the carbonyl group.

-

Enol Form: Identify the characteristic signals of the vinyl proton and the hydroxyl proton. The enolic hydroxyl proton often appears as a broad signal at a downfield chemical shift.

-

-

Quantification:

-

Integrate the area of a well-resolved signal unique to the keto form (e.g., one of the α-proton signals).

-

Integrate the area of a well-resolved signal unique to the enol form (e.g., the vinyl proton signal).

-

The equilibrium constant (Keq = [enol]/[keto]) can be calculated from the ratio of the integrated areas. It is important to normalize the integrals based on the number of protons each signal represents.[8] For instance, if comparing a methylene signal (2H) in the keto form to a vinyl signal (1H) in the enol form, the integral of the keto signal should be divided by two.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol tautomerism by observing the different absorption maxima of the keto and enol forms.[9][10] The keto form typically exhibits a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, shows a stronger π→π* transition.[11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various solvents of spectroscopic grade.

-

Spectrum Acquisition: Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range.

-

Data Analysis:

-

Deconvolute the overlapping spectra of the keto and enol forms. This can be challenging and may require computational methods to simulate the individual spectra of each tautomer.[9][10]

-

The relative concentrations of the keto and enol forms can be determined by applying the Beer-Lambert law to the absorbances at the respective λmax of each tautomer, provided the molar absorptivities are known or can be estimated.

-

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.[12][13]

Methodology:

-

Structure Optimization: The geometries of the keto and all possible enol tautomers of this compound are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. Solvent effects can be incorporated using a polarizable continuum model (PCM).[12]

-

Thermodynamic Analysis: From the calculated energies, the difference in Gibbs free energy (ΔG) between the tautomers can be determined. The equilibrium constant can then be calculated using the equation: ΔG = -RTln(Keq).

Quantitative Data for Analogous Mono-ketones

Due to the lack of specific experimental data for this compound, the following tables summarize the keto-enol equilibrium constants (Keq) for several analogous simple ketones in aqueous solution. This data serves to illustrate the typical magnitude of Keq for mono-ketones and the influence of structure.

Table 1: Keto-Enol Equilibrium Constants (Keq) for Selected Acyclic Ketones in Aqueous Solution at 25°C

| Ketone | Keq = [enol]/[keto] | Reference |

| 2-Butanone | 1.1 x 10⁻⁷ | [14] |

| 3-Pentanone | 7.9 x 10⁻⁸ | [14] |

| 3-Methyl-2-butanone | 4.1 x 10⁻⁸ | [14] |

| 3,3-Dimethyl-2-butanone | 1.4 x 10⁻⁸ | [14] |

Table 2: Keto-Enol Equilibrium Constants (Keq) for Selected Cyclic Ketones in Aqueous Solution at 25°C

| Ketone | Keq = [enol]/[keto] | Reference |

| Cyclopentanone | 8.1 x 10⁻⁸ | [14] |

| Cyclohexanone | 4.7 x 10⁻⁷ | [14] |

| Cycloheptanone | 1.1 x 10⁻⁶ | [14] |

Visualizing Tautomerism and Experimental Workflows

Keto-Enol Tautomerism of this compound

Caption: Acid or base-catalyzed equilibrium between the keto and two possible enol forms.

Experimental Workflow for Tautomerism Analysis

Caption: Workflow for experimental and computational analysis of keto-enol tautomerism.

Conclusion

While direct experimental data on the keto-enol tautomerism of this compound is currently limited, this guide provides a robust framework for its investigation. By employing the detailed NMR, UV-Vis, and computational methodologies outlined, researchers can effectively characterize the tautomeric equilibrium. The provided data for analogous ketones offer valuable benchmarks for what can be expected. A thorough understanding of the keto-enol tautomerism is essential for predicting the chemical behavior and potential biological activity of this compound and related compounds in drug development and other scientific endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 9. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 1-Phenylpentan-3-one (CAS No. 20795-51-1). The following sections detail the compound's physical and chemical properties, toxicological data, and recommended safety protocols, designed to inform laboratory and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 20795-51-1 | --INVALID-LINK--[1] |

| Appearance | Data not available | |

| Density | 0.96 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 242.4 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Flash Point | 102.7 °C (closed cup) | --INVALID-LINK-- |

| Vapor Pressure | 0.034 mmHg at 25 °C | --INVALID-LINK-- |

| Water Solubility | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.598 | --INVALID-LINK-- |

Toxicological Information and Hazard Classification

This compound is classified as harmful if swallowed.[1] A summary of its known toxicological data and GHS classification is provided in Table 2.

Table 2: Toxicological Data and GHS Classification for this compound

| Endpoint | Data | GHS Classification | Source |

| Acute Oral Toxicity | LD50: Data not available for this compound. For the structurally similar compound Benzyl Acetone (4-phenyl-2-butanone, CAS 2550-26-7), the oral LD50 in rats is 3200 mg/kg. | Warning: H302 - Harmful if swallowed (Acute Toxicity, Oral, Category 4) | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Acute Dermal Toxicity | Data not available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Not classified | |

| Skin Corrosion/Irritation | Data not available | Not classified | |

| Serious Eye Damage/Irritation | Data not available | Not classified | |

| Respiratory or Skin Sensitization | Data not available | Not classified | |

| Germ Cell Mutagenicity | Data not available | Not classified | |

| Carcinogenicity | Data not available | Not classified | |

| Reproductive Toxicity | Data not available | Not classified | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | Not classified | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified | |

| Aspiration Hazard | Data not available | Not classified |

Experimental Protocols for Safety Assessment

The following sections detail the standard methodologies for determining the key safety parameters of a chemical substance like this compound.

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by establishing the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animal population. The following is a general protocol based on the now-replaced OECD Test Guideline 401. Current guidelines (OECD 420, 423, and 425) aim to reduce the number of animals used.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for each dose level.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld).

-

Dose Preparation: The test substance is prepared in a suitable vehicle. If not an aqueous solution, the toxicity of the vehicle should be known.

-

Administration: The substance is administered orally via gavage in graduated doses to several groups of animals, with one dose level per group. The volume administered is typically limited (e.g., 1 mL/100g body weight for rodents).

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days. Body weight is recorded weekly.

-